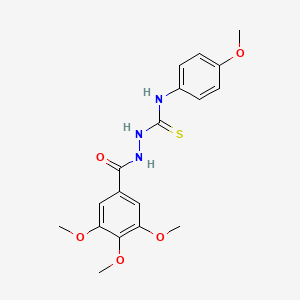![molecular formula C20H23NO2 B2790100 N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide CAS No. 1024193-21-2](/img/structure/B2790100.png)
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide, also known as JWH-250, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. JWH-250 is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system.
Wirkmechanismus
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide is a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by this compound leads to a variety of physiological and biochemical effects, including pain relief, mood elevation, and appetite stimulation. This compound also has a high affinity for the CB2 receptor, which is primarily found in immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, improve mood, and stimulate appetite. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of CB1 receptor activation. However, this compound also has several limitations, including its potential for toxicity and its lack of selectivity for the CB1 receptor. Researchers must take these limitations into account when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide. One area of interest is the development of this compound analogs with improved selectivity and reduced toxicity. Another area of interest is the investigation of this compound as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide involves the reaction of 2-methoxybenzyl chloride with 1-phenylcyclopentanone in the presence of a strong base such as potassium tert-butoxide. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield this compound. The synthesis of this compound is relatively straightforward and can be accomplished using commercially available reagents.
Wissenschaftliche Forschungsanwendungen
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications. Research has indicated that this compound may be useful in the treatment of a variety of medical conditions, including chronic pain, anxiety, depression, and neurological disorders. This compound has also been investigated for its potential anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-18-12-6-5-9-16(18)15-21-19(22)20(13-7-8-14-20)17-10-3-2-4-11-17/h2-6,9-12H,7-8,13-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVIOYFWINLANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

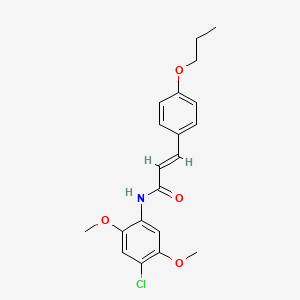


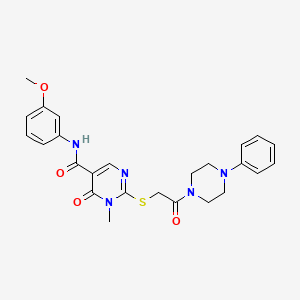
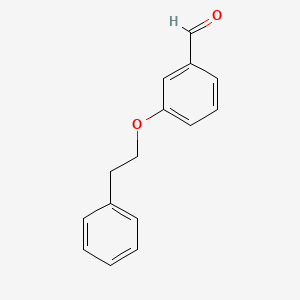
![tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2790024.png)
![2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2790026.png)
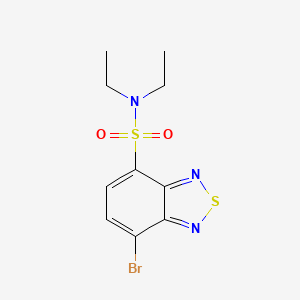
![5-[(4-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2790028.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2790029.png)
![6-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2790032.png)
![Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2790034.png)
